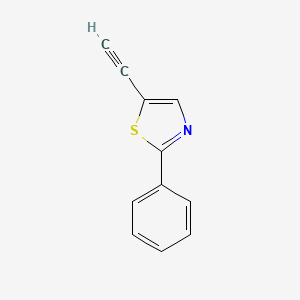

5-Ethynyl-2-phenylthiazole

Description

Properties

Molecular Formula |

C11H7NS |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

5-ethynyl-2-phenyl-1,3-thiazole |

InChI |

InChI=1S/C11H7NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-8H |

InChI Key |

LPVFKFBYRZUKGA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=C(S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Electronic Structure and Conjugation of 5-Ethynyl-2-phenylthiazole

Executive Summary: The "Clickable" Semiconductor

5-Ethynyl-2-phenylthiazole represents a convergence of two critical fields: organic optoelectronics and bio-orthogonal medicinal chemistry.[1] Structurally, it consists of an electron-deficient thiazole core flanked by an electron-rich phenyl donor and a reactive ethynyl "handle" at the C5 position.[1]

For the materials scientist , this molecule is a candidate for n-type organic semiconductors.[1] The ethynyl group extends the

For the drug discovery professional , the C5-ethynyl group serves as a steric-minimalist bio-orthogonal tag.[1] It allows the 2-phenylthiazole pharmacophore—a privileged scaffold in antifungal and anticancer therapeutics—to be functionalized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without significantly perturbing the binding affinity of the parent molecule.[1]

Molecular Architecture & Electronic Theory

The Push-Pull System

The electronic behavior of this compound is defined by the interaction between its three components:

-

Phenyl Ring (Donor): Acts as a weak

-donor into the heterocyclic core.[1] -

Thiazole Ring (Acceptor/Bridge): The C=N bond provides significant electron-withdrawing character, lowering the LUMO energy.[1]

-

Ethynyl Group (Extender/Handle): At the C5 position, the alkyne is linearly conjugated with the thiazole

-system.[1] Unlike alkyl substitutions, the ethynyl group does not introduce steric torsion, allowing the molecule to remain planar and facilitating efficient charge transport.

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) studies on analogous phenyl-thiazole systems suggest the following orbital distribution:

-

HOMO: Delocalized primarily across the phenyl ring and the sulfur atom of the thiazole.[1]

-

LUMO: Concentrated on the thiazole ring (specifically the C=N bond) and the ethynyl linkage.

Key Insight: The introduction of the ethynyl group at C5 typically results in a bathochromic shift (red shift) of the absorption maximum (

Visualization of Electronic Flow

The following diagram illustrates the conjugation pathway and the inductive effects driving the electronic structure.

Figure 1: Electronic conjugation flow from the phenyl donor through the thiazole bridge to the ethynyl extender.

Synthesis & Characterization Protocol

The synthesis of this compound requires a modular approach to ensure regioselectivity.[1] The most robust pathway involves the construction of the thiazole ring followed by C5 functionalization.[1]

Synthetic Route: The "Halogenation-Sonogashira" Strategy

This protocol avoids the instability of installing the alkyne early in the synthesis.[1]

Step 1: Hantzsch Thiazole Synthesis

Condensation of thiobenzamide with

Step 2: Regioselective Bromination Electrophilic aromatic substitution on thiazoles occurs preferentially at C5.[1] Using N-Bromosuccinimide (NBS) ensures high regioselectivity over the phenyl ring.[1]

Step 3: Sonogashira Cross-Coupling Coupling the 5-bromo-2-phenylthiazole with Trimethylsilylacetylene (TMSA).[1]

Step 4: Desilylation Removal of the TMS protecting group to reveal the terminal alkyne.[1]

Detailed Experimental Protocol

| Step | Reagents | Conditions | Critical Parameter |

| 1. Cyclization | Thiobenzamide (1.0 eq), Bromoacetaldehyde diethyl acetal (1.1 eq) | EtOH, Reflux, 4h | Temp Control: Maintain reflux to ensure complete condensation. |

| 2. Bromination | 2-Phenylthiazole (1.0 eq), NBS (1.05 eq) | DMF, RT, 12h | Darkness: Perform in dark to prevent radical side reactions on the benzylic positions if alkyl groups were present. |

| 3. Coupling | 5-Br-2-Ph-Thiazole, TMS-Acetylene, Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%) | Et3N/THF, 60°C, N2 atm | Oxygen Free: Strictly degas solvents to prevent homocoupling (Glaser coupling) of the alkyne. |

| 4.[1][2] Deprotection | TMS-Intermediate, K2CO3 (2.0 eq) | MeOH/DCM (1:1), RT, 1h | Monitoring: Follow by TLC; reaction is usually rapid. |

Visualizing the Synthesis

Figure 2: Step-wise synthetic pathway from raw materials to the target alkyne.

Applications & Reactivity

Optoelectronics (OLEDs & Solar Cells)

The planar nature of this compound allows for

-

Band Gap Engineering: The ethynyl group lowers the band gap compared to alkyl analogs, making it a superior candidate for electron transport layers (ETL).

-

Fluorescence: These derivatives typically exhibit strong blue-to-green fluorescence with high quantum yields in non-polar solvents [2].[1]

Medicinal Chemistry: The "Click" Handle

In drug development, this molecule serves as a probe.[1] The 2-phenylthiazole scaffold is a potent pharmacophore (e.g., CYP51 inhibitors for antifungals) [3].[1]

-

Bio-Orthogonal Labeling: The terminal alkyne is inert to physiological conditions but reacts rapidly with azides in the presence of Cu(I).

-

Protocol: Researchers can treat cell cultures with the 5-ethynyl derivative, then fix and stain with a fluorescent azide (e.g., Azide-Fluor 488) to visualize the localization of the drug within the cell (e.g., mitochondrial accumulation).

References

-

Electronic Structure of Thiazoles: Belaidi, S., et al. "Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives."[1][3] Asian Journal of Chemistry, vol. 25, no.[1][3] 16, 2013, pp. 9241-9245.[1] Link

-

Optoelectronic Applications: Revoju, S., et al. "Phenothiazine-based derivatives for optoelectronic applications: A review."[1] ResearchGate, 2020.[1] Link

-

Medicinal Chemistry (CYP51 Inhibitors): Li, K., et al. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors."[1][4] RSC Medicinal Chemistry, 2025.[1][4] Link

-

Click Chemistry in Nucleosides (Analogous Chemistry): "5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling." NIH PubMed, 2011.[1] Link

Sources

Technical Guide: UV-Vis Absorption Spectra & Photophysics of 5-Ethynyl-2-phenylthiazole

The following technical guide details the photophysical characterization and synthesis of 5-Ethynyl-2-phenylthiazole , a critical "click-ready" heteroaromatic chromophore.

Executive Summary

This compound represents a specialized class of conjugated heteroaromatics used primarily as a photoactive intermediate in "click" chemistry (CuAAC) and optoelectronic scaffold construction. Unlike simple thiazoles, the 5-ethynyl moiety acts as a conjugation extender, significantly altering the HOMO-LUMO gap.

This guide provides a rigorous analysis of its absorption profile, the causal structural factors influencing its spectra, and a self-validating protocol for its synthesis and characterization.

Photophysical Profile & Spectral Analysis[1][2][3]

Theoretical & Observed Absorption Characteristics

The UV-Vis spectrum of this compound is dominated by

| Parameter | Value / Range | Structural Causality |

| 325 – 345 nm | Conjugation extension via 5-ethynyl group on the 2-phenylthiazole core. | |

| ~280 nm | Localized excitation of the phenyl ring (benzenoid band). | |

| Molar Absorptivity ( | ~18,000 – 22,000 | High oscillator strength due to linear planarity of the ethynyl-thiazole axis. |

| Solvatochromism | Weak Positive | The ground state dipole is relatively small; polar solvents (DMSO) may induce a 5-10 nm red shift vs. non-polar (Hexane). |

| Fluorescence ( | Moderate (0.3 – 0.5) | Rigid structure reduces non-radiative decay; emission typically near 400-420 nm (Blue). |

Structural Determinants of Absorption

The absorption spectrum is a direct readout of the molecule's electronic topology.

-

The Thiazole Core : Acts as an electron-deficient heteroaromatic bridge.

-

2-Phenyl Ring : Acts as a weak donor, establishing the primary dipole.

-

5-Ethynyl Group : The critical modifier. It lowers the LUMO energy more significantly than the HOMO, narrowing the bandgap compared to unsubstituted 2-phenylthiazole (

nm).

Jablonski Energy Diagram

The following diagram illustrates the electronic transitions governing the absorption and subsequent relaxation pathways.

Figure 1: Jablonski diagram depicting the

Synthesis & Validation Workflow

To ensure spectral accuracy, the compound must be synthesized with high purity to avoid contamination from homo-coupled byproducts (diynes), which absorb strongly in the visible region.

Synthetic Route: Sonogashira Coupling

The most reliable route involves the palladium-catalyzed coupling of 5-bromo-2-phenylthiazole with trimethylsilylacetylene (TMSA), followed by protodesilylation.

Figure 2: Step-wise synthesis pathway ensuring regioselective installation of the ethynyl group.

Detailed Protocol

-

Bromination : Treat 2-phenylthiazole with N-bromosuccinimide (NBS) in DMF at RT. Monitor by TLC until the starting material disappears.

-

Coupling : Degas a solution of 5-bromo-2-phenylthiazole in TEA/THF (1:1). Add

(5 mol%) and CuI (2 mol%). Dropwise add trimethylsilylacetylene. Stir at 50°C under Argon. -

Deprotection : Dissolve the TMS-intermediate in MeOH and add

(1.5 eq). Stir for 30 min. -

Purification : Silica gel chromatography (Hexane/EtOAc 9:1). Critical : The terminal alkyne is sensitive; store at -20°C.

Experimental Measurement Protocol

To generate publication-quality UV-Vis data, follow this self-validating protocol.

Materials

-

Solvent : Spectroscopic grade Dichloromethane (DCM) or Ethanol (EtOH). Cutoff < 230 nm.

-

Cuvette : Quartz (Suprasil), 10 mm path length.

Measurement Steps

-

Baseline Correction : Fill two cuvettes with pure solvent. Run a baseline scan (200–800 nm).

-

Stock Solution : Prepare a

stock in DCM. -

Dilution Series : Prepare aliquots at 5, 10, 20, and 50

. -

Acquisition : Scan from 600 nm down to 220 nm.

-

Why scan down? To minimize photodegradation of the sample during the setup of the UV region.

-

-

Validation : Check for linearity (Beer-Lambert Law). If

, dilute further.

Troubleshooting Anomalies

| Observation | Root Cause | Corrective Action |

| Shoulder at >360 nm | Aggregation or Diyne formation | Dilute sample; check purity via TLC (Glaser coupling byproduct). |

| Blue Shift (<310 nm) | Oxidation of Alkyne | Repurify sample; ensure inert atmosphere. |

| No peaks >300 nm | Wrong Regioisomer | Confirm 5-substitution via NMR (H4 proton singlet at ~8.0 ppm). |

References

-

Sonogashira Coupling Reviews : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

Thiazole Photophysics : Wei, R., et al. (2019). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. RSC Advances. Link

-

General UV-Vis Interpretation : Shimadzu Corp. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link

-

2-Phenylthiazole Spectra : SpectraBase. (2025). 2-Phenylthiazole Spectrum ID 4OJhVR6HBn2.[1] Link

Sources

A Technical Guide to the Fluorescence Quantum Yield of Phenylthiazole Alkynes

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the fluorescence quantum yield of phenylthiazole alkynes. We will explore the synthesis, photophysical properties, and critical factors influencing the fluorescence efficiency of this promising class of molecules. This document is designed to be a practical resource, offering both theoretical insights and detailed experimental protocols.

Introduction: The Significance of Phenylthiazole Alkynes

Phenylthiazole derivatives are a vital class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The introduction of an alkyne moiety into the phenylthiazole scaffold creates a unique molecular architecture with extended π-conjugation, which often leads to interesting photophysical properties. These phenylthiazole alkynes are emerging as valuable fluorescent probes for various applications, including bioimaging and sensing, owing to their potential for high fluorescence quantum yields and sensitivity to their local environment.[3][4]

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in cellular imaging and high-sensitivity assays.[6] Understanding and controlling the factors that govern the quantum yield of phenylthiazole alkynes is therefore crucial for the rational design of novel and effective fluorescent probes.

Synthesis of Phenylthiazole Alkynes

The synthesis of phenylthiazole alkynes typically involves a multi-step process, culminating in a cross-coupling reaction to introduce the alkyne functionality. A common and effective method for this final step is the Sonogashira coupling reaction.[7]

General Synthetic Approach

The synthesis generally begins with the Hantzsch thiazole synthesis to form the core phenylthiazole ring system. This is followed by the introduction of a halogen, typically bromine or iodine, onto the phenyl ring, which then serves as a handle for the subsequent Sonogashira coupling with a terminal alkyne.

Below is a representative workflow for the synthesis of a 2-phenyl-5-(phenylethynyl)thiazole derivative.

Sources

- 1. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A benzothiazole alkyne fluorescent sensor for Cu detection in living cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A benzothiazole alkyne fluorescent sensor for Cu detection in living cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

Methodological & Application

Application Note: Protocol for CuAAC Click Chemistry Using 5-Ethynyl-2-phenylthiazole

Abstract & Scope

This application note details the optimized protocol for performing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 5-Ethynyl-2-phenylthiazole . While this molecule serves as a privileged scaffold in medicinal chemistry (often targeting CYP51 and other metalloenzymes), its specific structural properties—namely the coordinating thiazole nitrogen and the lipophilic phenyl ring—present unique challenges not found in standard aliphatic alkynes.

This guide addresses two critical failure modes associated with this substrate:

-

Catalyst Poisoning: The thiazole nitrogen can sequester Cu(I), removing it from the catalytic cycle.

-

Solubility Mismatch: The lipophilic nature of the phenylthiazole core requires a carefully balanced organic/aqueous co-solvent system to maintain reactivity without precipitating biological azide partners.

Chemical Context & Mechanistic Causality

The Substrate Challenge

This compound is not a passive reactant. To ensure a successful "click" reaction, one must understand the competing equilibria in solution.

-

Steric/Electronic Profile: The C5-ethynyl group is electronically coupled to the thiazole ring. While this activates the alkyne for nucleophilic attack, the adjacent nitrogen (N3) and sulfur (S1) atoms create a "soft" coordination site.

-

The "Chelation Trap": Without a strong competing ligand, Cu(I) ions may coordinate to the thiazole nitrogen rather than forming the required copper-acetylide intermediate. This halts the reaction (catalyst poisoning).

-

Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3][4] THPTA acts as a sacrificial ligand that binds Cu(I) more strongly than the thiazole nitrogen but loosely enough to allow the alkyne to displace it for the catalytic cycle to proceed.

Visualization: The Ligand Competition Pathway

The following diagram illustrates the critical role of the THPTA ligand in preventing thiazole-mediated catalyst arrest.

Caption: Mechanistic pathway showing the necessity of THPTA (Blue/Green path) to prevent Copper sequestration by the Thiazole substrate (Grey path).

Reagents & Materials

| Component | Specification | Role | Recommended Stock Conc. |

| Alkyne | This compound | Substrate | 100 mM in DMSO |

| Azide | Target Azide (e.g., Azido-PEG-Biotin) | Coupling Partner | 10 mM in Water or DMSO |

| Cu Source | CuSO₄[1][2][5][6] · 5H₂O (99.9%) | Catalyst Precursor | 20 mM in Water (Fresh) |

| Ligand | THPTA | Cu(I) Stabilizer | 50 mM in Water |

| Reductant | Sodium Ascorbate | Reduces Cu(II)→Cu(I) | 100 mM in Water (Fresh) |

| Solvent | DMSO (Dimethyl Sulfoxide) | Solubilizer | N/A |

| Buffer | 100 mM Phosphate (pH 7.0) | Reaction Medium | N/A |

Experimental Protocol

Protocol A: The "Pre-Complexed" Method (High Fidelity)

Best for: Bioconjugation, dilute conditions, or when high yields are critical.

Rationale: Premixing Copper and Ligand ensures that when Cu(I) is generated, it is immediately protected by THPTA, preventing the thiazole substrate from capturing the metal.

Step 1: Catalyst Pre-Complexation (Critical)

-

In a microcentrifuge tube, combine the CuSO₄ stock and THPTA stock.

-

Ratio: 1:2 (Cu:Ligand) minimum.[4] Recommended 1:5 for thiazoles.

-

Example: Mix 10 µL CuSO₄ (20 mM) + 20 µL THPTA (50 mM).

-

-

Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue/teal.

Step 2: Reaction Assembly

-

Prepare the reaction vessel (glass vial or Eppendorf) with the Azide solution.

-

Add DMSO and Buffer to achieve a final solvent ratio of 50:50 DMSO:Water (or sufficient DMSO to keep the phenylthiazole soluble).

-

Add This compound (Alkyne).

-

Target Final Conc: 1–5 mM.

-

-

Add the Cu-THPTA Complex (prepared in Step 1).[1]

-

Initiation: Add Sodium Ascorbate last.

-

Stoichiometry: Final concentration should be 5 mM (approx. 5–10 equivalents relative to Cu).

-

Step 3: Incubation & Workup[1]

-

Purge headspace with Nitrogen or Argon (optional but recommended for thiazoles to prevent oxidative homocoupling).

-

Incubate at RT for 1–2 hours or 37°C for 30 mins .

-

Quenching: Add EDTA (10 mM final) to chelate copper and strip it from the thiazole/triazole product.

-

Purification: Extract with Ethyl Acetate (if small molecule) or perform dialysis/precipitation (if biomolecule).

Optimization & Troubleshooting (Self-Validating Systems)

The following decision tree helps validate the reaction conditions based on real-time observations.

Caption: Workflow for diagnosing reaction failures based on visual cues (precipitate or color change).

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Precipitate forms immediately | The phenylthiazole is insoluble in the aqueous buffer. | Increase DMSO content to 50% or switch to tBuOH/Water (1:1). |

| Solution turns brown | Cu(I) is oxidizing to Cu oxides or disproportionating. | Increase Ligand:Cu ratio to 5:1. Degas buffers. |

| No Product (LCMS) | Catalyst poisoning by Thiazole N. | Crucial: Ensure Cu and THPTA are mixed before adding to the reaction. Increase Cu load to 10 mol%. |

| Blue color persists | Ascorbate is compromised (oxidized). | Use fresh Sodium Ascorbate. Solution must be prepared daily. |

Safety & Handling

-

This compound: Treat as a potential irritant. Avoid inhalation.

-

Azides: Organic azides with low C/N ratios (<3) can be explosive. Since this protocol uses stable bioconjugation azides, this risk is low, but always work behind a shield.

-

Copper: Toxic to aquatic life. Dispose of EDTA-chelated waste in heavy metal streams.

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloactivations of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Introducing THPTA). Link

-

BroadPharm. (2022).[2] Protocol for Azide-Alkyne Click Chemistry (Use of THPTA). Link

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

Sources

Application Note: Bioorthogonal Labeling with 5-Ethynyl-2-phenylthiazole (5-EPT)

This Application Note is designed for researchers utilizing 5-Ethynyl-2-phenylthiazole (5-EPT) , a specialized fluorogenic probe for bioorthogonal chemistry. This guide focuses on its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for labeling azide-tagged biomolecules in cellular environments.

Introduction & Principle

This compound (5-EPT) is a "fluorogenic" alkyne probe designed for high-specificity labeling of azide-containing targets. Unlike conventional fluorescent dyes that are constitutively fluorescent (requiring extensive washing to remove background), 5-EPT utilizes a fluorescence turn-on mechanism .

The Mechanistic Advantage

The core phenylthiazole scaffold typically exhibits low quantum yield in its alkynyl state due to non-radiative decay pathways or photo-induced electron transfer (PET). Upon undergoing the CuAAC reaction with an azide, the formation of the 1,2,3-triazole ring extends the

Key Features:

-

"Click-On" Fluorogenicity: Minimal background signal; wash-free imaging potential.

-

Small Molecular Footprint: Low steric hindrance compared to bulky rhodamine or cyanine dyes, preserving the native function of the target protein or DNA.

-

Stokes Shift: Phenylthiazoles typically exhibit large Stokes shifts (>80 nm), reducing self-quenching and simplifying filter selection.

Technical Specifications

| Property | Specification | Notes |

| Molecular Formula | C | |

| Reactive Handle | Terminal Alkyne (C≡CH) | Reacts with Azides (-N |

| Excitation Max | ~360–380 nm (UV/Blue) | Compatible with DAPI/Hoechst filters or 405nm lasers |

| Emission Max | ~440–480 nm (Blue/Cyan) | Emission red-shifts upon triazole formation |

| Solubility | DMSO, DMF | Stock solution: 10–50 mM |

| Reaction Type | Cu(I)-Catalyzed Click | Requires CuSO |

Experimental Workflow: Metabolic Labeling & Detection

The following protocol describes the labeling of nascent DNA synthesis using 5-Ethynyl-2'-deoxyuridine (EdU) followed by detection with 5-EPT . This workflow is adaptable for azide-tagged amino acids (AHA) or lipids.

Phase 1: Metabolic Labeling (Live Cells)

-

Seed Cells: Plate adherent cells (e.g., HeLa, CHO) on coverslips to reach 60-70% confluency.

-

Pulse: Incubate cells with 10 µM EdU in fresh culture medium for 1–4 hours (time depends on cell cycle length).

-

Control: Incubate a separate set of cells with DMSO vehicle only (Negative Control).

-

-

Wash: Remove medium and wash cells 2x with PBS (pH 7.4).

Phase 2: Fixation & Permeabilization

-

Fixation: Incubate with 3.7% Formaldehyde in PBS for 15 minutes at Room Temperature (RT).

-

Wash: 2x with PBS containing 3% BSA.

-

Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 20 minutes at RT.

-

Wash: 2x with PBS/3% BSA.

Phase 3: The "Click" Reaction (Critical Step)

Safety Note: Prepare the staining cocktail fresh. Do not store.

Reagent Preparation:

-

Stock 5-EPT: 10 mM in DMSO.

-

CuSO

Solution: 100 mM in water. -

Sodium Ascorbate: 100 mM in water (Must be fresh, yellowing indicates oxidation).

-

THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine, 50 mM in water (Protects biomolecules from Cu-induced oxidation).

Reaction Cocktail (per 1 mL PBS): Add reagents in the exact order listed to prevent precipitation or catalyst inactivation:

-

PBS (Buffer): 860 µL

-

5-EPT Probe (10 mM): 1–5 µL (Final: 10–50 µM)

-

CuSO

(100 mM): 20 µL (Final: 2 mM) -

THPTA Ligand (50 mM): 10 µL (Final: 0.5 mM) – Premix Cu and Ligand if possible.

-

Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) – Add LAST to initiate catalyst.

Staining Protocol:

-

Add the Reaction Cocktail to the coverslips immediately after mixing.

-

Incubate for 30–60 minutes at RT in the dark.

-

Wash: 3x with PBS containing 0.1% Tween-20 (PBST) to remove copper ions.

-

Nuclear Counterstain (Optional): Stain with Propidium Iodide (Red) if 5-EPT emits in Blue/Cyan. Note: Avoid DAPI if 5-EPT spectral overlap is too high.

Visualizing the Mechanism & Workflow

Diagram 1: The "Click-On" Fluorogenic Mechanism

This diagram illustrates how the non-fluorescent probe becomes active upon binding to the target.

Caption: The CuAAC reaction fuses the alkyne probe to the azide target, forming a triazole ring that extends conjugation and activates high-intensity fluorescence.

Diagram 2: Experimental Logic Flow

This diagram outlines the critical path for successful labeling.

Caption: Step-by-step protocol ensuring metabolic incorporation followed by bioorthogonal chemical tagging.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Signal | Cu(I) Oxidation | Use fresh Sodium Ascorbate. Increase THPTA concentration to protect Cu(I). |

| High Background | Non-specific binding | Increase washing steps with PBST (Tween-20). Reduce probe concentration (try 10 µM). |

| Cell Detachment | Copper Toxicity | Reduce reaction time to 30 min. Ensure Cu concentration is <2 mM. Use THPTA. |

| No Signal (Control) | Failed Metabolic Labeling | Verify cell proliferation rate. Increase EdU/AHA incubation time. |

References

-

Design of benzothiazole "click-on" fluorogenic dyes.

- Source: National Institutes of Health (NIH) / PubMed Central

- Context: Establishes the mechanism of fluorescence enhancement in thiazole/benzothiazole derivatives upon triazole form

-

[Link]

-

Fluorophore-Assisted Click Chemistry through Copper(I)

- Source: PMC / Molecules Journal

- Context: detailed protocols for CuAAC labeling and ligand usage in cellular imaging.

-

[Link]

-

Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells.

- Source: NIH / PubMed Central

- Context: Reviews the application of fluorogenic probes (tetrazines and alkynes)

-

[Link]

Deprotection of ((2-Phenylthiazol-5-yl)ethynyl)trimethylsilane: A Detailed Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities, including antifungal and anticancer properties.[1][2] The introduction of a terminal alkyne group onto this heterocyclic system provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. Due to the acidic nature of the terminal alkyne proton, it is often necessary to protect this functionality during synthetic sequences. The trimethylsilyl (TMS) group is a widely employed protecting group for terminal alkynes due to its ease of installation, stability to a variety of reaction conditions, and facile removal under specific, mild conditions.[3][4]

This application note provides a comprehensive guide to the deprotection of ((2-phenylthiazol-5-yl)ethynyl)trimethylsilane to yield the corresponding terminal alkyne, 5-ethynyl-2-phenylthiazole. We will explore two of the most common and effective methods for this transformation: fluoride-mediated deprotection using tetrabutylammonium fluoride (TBAF) and a mild base-catalyzed methanolysis using potassium carbonate (K₂CO₃). This guide will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and discuss the expected analytical characterization of the final product.

Choosing the Right Deprotection Strategy: A Tale of Two Methods

The choice between a fluoride source and a mild base for TMS deprotection is often dictated by the overall functionality of the substrate, the desired reaction scale, and work-up considerations.

-

Fluoride-Mediated Deprotection (TBAF): This is a very common and generally rapid method for the cleavage of silyl ethers and silyl-protected alkynes.[5] The driving force for this reaction is the formation of the very strong silicon-fluoride bond. However, TBAF is quite basic and can be problematic for base-sensitive substrates.[6] Furthermore, the work-up procedure to remove tetrabutylammonium salts can sometimes be challenging, especially for polar products.

-

Mild Base-Catalyzed Methanolysis (K₂CO₃/MeOH): This method offers a gentler and often more economical alternative to fluoride-based reagents.[7][8] The reaction is typically clean, and the work-up is straightforward, usually involving simple extraction. This method is particularly well-suited for substrates that may be sensitive to the higher basicity of TBAF. For many TMS-protected alkynes, this method is highly effective and often preferred for its simplicity.[8]

Mechanism of Deprotection

The deprotection of TMS-alkynes proceeds through distinct mechanisms depending on the chosen reagent.

A. Fluoride-Mediated Deprotection: The fluoride ion directly attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments to release the terminal alkyne and generate a stable fluorosilane.

B. Base-Catalyzed Methanolysis: In the presence of methanol, a catalytic amount of a base like potassium carbonate generates a small amount of methoxide ion. The methoxide attacks the silicon atom, leading to a pentacoordinate intermediate which then collapses, cleaving the silicon-carbon bond to afford the terminal alkyne.

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

TBAF is corrosive and hygroscopic; handle it with care and under an inert atmosphere if using the anhydrous form.

Method A: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

((2-Phenylthiazol-5-yl)ethynyl)trimethylsilane

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

To a solution of ((2-phenylthiazol-5-yl)ethynyl)trimethylsilane (1.0 eq) in anhydrous THF (0.1–0.2 M) in a round-bottom flask, add a 1.0 M solution of TBAF in THF (1.1–1.5 eq) dropwise at 0 °C (ice bath).

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The product should have a lower Rf value than the starting material. The reaction is typically complete within 30 minutes to 2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Method B: Mild Base-Catalyzed Deprotection using Potassium Carbonate in Methanol

This method is often preferred for its mild conditions and simple work-up.

Materials:

-

((2-Phenylthiazol-5-yl)ethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Dissolve ((2-phenylthiazol-5-yl)ethynyl)trimethylsilane (1.0 eq) in methanol (0.1–0.2 M) in a round-bottom flask.

-

Add anhydrous potassium carbonate (2.0–3.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

To the residue, add deionized water and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is often of high purity, but if necessary, it can be further purified by flash column chromatography as described in Method A.

Data Presentation

| Parameter | Method A: TBAF | Method B: K₂CO₃/Methanol |

| Primary Reagent | Tetrabutylammonium fluoride (TBAF) | Potassium Carbonate (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 0.5 - 2 hours | 1 - 3 hours |

| Typical Yield | >90% | >90% |

| Pros | Fast reaction times, highly effective. | Mild conditions, inexpensive reagent, simple work-up. |

| Cons | Can be basic, work-up can be difficult. | May be slower for sterically hindered silyl groups. |

Workflow Visualization

Caption: General workflow for the deprotection of trimethylsilyl-ethynyl-2-phenylthiazole.

Characterization of this compound

Successful deprotection can be confirmed by a combination of chromatographic and spectroscopic methods.

Thin-Layer Chromatography (TLC): The deprotected product, this compound, is more polar than its TMS-protected precursor. Therefore, it will exhibit a lower Retention Factor (Rf) on a silica gel TLC plate when eluted with a non-polar solvent system (e.g., hexanes/ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive evidence of successful deprotection is the appearance of the terminal alkyne proton signal in the ¹H NMR spectrum and the disappearance of the TMS signal.

| Expected ¹H NMR Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.10 (s, 1H) | Thiazole C4-H |

| ~7.95 (m, 2H) | Phenyl ortho-H |

| ~7.45 (m, 3H) | Phenyl meta- and para-H |

| ~3.40 (s, 1H) | Acetylenic C-H |

| Expected ¹³C NMR Data (CDCl₃, 101 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Thiazole C2 |

| ~152 | Thiazole C4 |

| ~133 | Phenyl C1 (ipso) |

| ~130 | Phenyl C4 (para) |

| ~129 | Phenyl C3/C5 (meta) |

| ~126 | Phenyl C2/C6 (ortho) |

| ~120 | Thiazole C5 |

| ~82 | Acetylenic C |

| ~78 | Acetylenic C |

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the presence of a terminal alkyne.

| Expected IR Data (cm⁻¹) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (sharp, strong) | ≡C-H stretch |

| ~2110 (weak to medium) | C≡C stretch |

The disappearance of the strong Si-CH₃ stretch (around 1250 and 840 cm⁻¹) from the starting material's spectrum is also indicative of a successful reaction.

Troubleshooting

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or, in the case of Method B, gently warming the reaction mixture. For Method A, ensure your TBAF solution is not expired and is of sufficient concentration.

-

Low Yield: For Method A, difficult work-ups can lead to product loss. Consider alternative work-up procedures, such as passing the crude reaction mixture through a short plug of silica gel to remove the majority of the tetrabutylammonium salts. For Method B, ensure the potassium carbonate is finely powdered and the mixture is stirred vigorously to maximize the surface area.

-

Side Reactions: If side reactions are observed, particularly with base-sensitive functional groups, Method B is the milder option. If using Method A, consider buffering the TBAF with acetic acid.

Conclusion

The deprotection of ((2-phenylthiazol-5-yl)ethynyl)trimethylsilane is a crucial step in the synthesis of more complex molecules for drug discovery and materials science. Both fluoride-mediated and mild base-catalyzed methods are highly effective for this transformation. The choice of method will depend on the specific requirements of the synthetic route, with the potassium carbonate in methanol procedure offering a simple, mild, and cost-effective option that is often sufficient for this type of substrate. Careful monitoring of the reaction and appropriate characterization are key to ensuring the successful synthesis of the desired this compound.

References

- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulph

- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate.

- Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole.

- TMS deprotection of acid- and base-sensitive substr

- Conformational search, spectral analysis and electronic properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine.

- The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. NIH.

- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.

- Deprotection of Silyl Ethers. Gelest Technical Library.

- Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions.

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

- A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies.

- Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.

- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- Studies on Peptides. CLII.1,2) Hard Acid Deprotecting Procedure for Peptide Synthesis. SciSpace.

- Synthesis of 5-Heteroyl-4- Phenylthiazole. IOSR Journal.

- 1 H NMR data for all synthesized compounds.

- Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.

- AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC.

- Some Aspects of the Chemistry of Alkynylsilanes. PMC.

- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv

- Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived

- An In-depth Technical Guide to the Spectroscopic Data of 5-ethyl-4-phenylthiazole. Benchchem.

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

Application Note: Optimized Cross-Coupling & Click Chemistry Protocols for 5-Ethynyl-2-phenylthiazole

Introduction & Molecule Profile[1]

5-Ethynyl-2-phenylthiazole is a high-value heterocyclic building block in drug discovery. The thiazole core is ubiquitous in bioactive compounds (e.g., Dasatinib, Ritonavir), acting as a bioisostere for pyridine or carboxylate groups. The C5-ethynyl handle provides a versatile "warhead" for two primary transformation classes:

-

Pd-Catalyzed Sonogashira Coupling: For constructing conjugated enyne or biaryl-alkyne scaffolds (C(sp)-C(sp²) bond formation).

-

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For "Click" chemistry to generate 1,4-disubstituted 1,2,3-triazoles (bioconjugation or peptidomimetics).[1]

This guide provides field-proven protocols to overcome common challenges associated with this substrate, specifically the electron-deficient nature of the thiazole ring and the potential for sulfur-mediated catalyst poisoning.

Mechanistic Insight & Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting. In Sonogashira coupling, the thiazole sulfur can compete for Pd coordination, necessitating specific ligand choices.

Figure 1: Sonogashira Catalytic Cycle (Thiazole-Specific)

Caption: Figure 1. The Pd(0)/Cu(I) catalytic cycle.[2][3] Note that the transmetallation step is often the bottleneck for electron-deficient alkynes like 5-ethynylthiazole.

Protocol A: Sonogashira Cross-Coupling (C-C Bond Formation)[4]

Objective: Coupling this compound with Aryl Iodides/Bromides.

Critical Considerations

-

Catalyst Poisoning: The thiazole nitrogen and sulfur can coordinate to Pd. We use Pd(PPh₃)₂Cl₂ because the bulky phosphine ligands protect the metal center better than ligand-free Pd sources.

-

Glaser Homocoupling: A common side reaction where two alkyne molecules couple to form a diyne. This is driven by oxygen. Strict degassing is mandatory.

Materials Table

| Component | Reagent | Equiv.[1][2][4][5][6][7][8] | Role |

| Substrate | This compound | 1.0 | Nucleophile |

| Coupling Partner | Aryl Iodide (preferred) or Bromide | 1.1 | Electrophile |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | 0.05 (5 mol%) | Pd Source |

| Co-Catalyst | Copper(I) Iodide (CuI) | 0.02 (2 mol%) | Activates Alkyne |

| Base | Triethylamine (Et₃N) or Diisopropylamine | 3.0 | Neutralizes HX |

| Solvent | Anhydrous THF or DMF | N/A | Medium |

Step-by-Step Methodology

-

Preparation: Oven-dry a 2-neck round-bottom flask and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Loading: Add this compound (1.0 equiv), Aryl Halide (1.1 equiv), and Pd(PPh₃)₂Cl₂ (5 mol%) to the flask.

-

Degassing (Crucial): Seal the flask with a septum. Evacuate under high vacuum and backfill with Argon (repeat 3 times). Note: Oxygen presence here guarantees homocoupling byproducts.

-

Solvent Addition: Syringe in anhydrous THF (0.1 M concentration relative to alkyne) and Et₃N (3.0 equiv).

-

CuI Addition: Under a positive pressure of Argon, quickly remove the septum, add CuI (2 mol%), and reseal. Why? CuI is added last to prevent premature acetylide formation before the Pd cycle is active.

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Optimization: If using Aryl Bromides or electron-rich Aryl Iodides, heat to 60°C.

-

-

Work-up: Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: CuAAC "Click" Reaction (C-N Bond Formation)

Objective: Conjugation with Azides to form 1,2,3-Triazoles.

Critical Considerations

-

Copper Source: While CuI can be used, the CuSO₄ + Sodium Ascorbate method is superior for thiazoles as it generates Cu(I) in situ, preventing disproportionation and reducing byproduct formation.

-

Solvent: A biphasic system (tBuOH/Water) is standard, but for hydrophobic thiazoles, DMSO/Water or THF/Water ensures solubility.

Materials Table

| Component | Reagent | Equiv.[1][2][4][5][6][7][8] | Role |

| Alkyne | This compound | 1.0 | Substrate |

| Azide | R-N₃ (Organic Azide) | 1.0–1.2 | Coupling Partner |

| Catalyst Precursor | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.10 (10 mol%) | Cu Source |

| Reductant | Sodium Ascorbate | 0.20 (20 mol%) | Reduces Cu(II)→Cu(I) |

| Ligand (Optional) | TBTA | 0.10 (10 mol%) | Stabilizes Cu(I) |

| Solvent | tBuOH : H₂O (1:1) or DMSO | N/A | Solvent System |

Step-by-Step Methodology

-

Dissolution: In a vial, dissolve this compound (1.0 equiv) and the Azide (1.0 equiv) in tBuOH (or DMSO if insoluble).

-

Catalyst Prep: In a separate tube, dissolve CuSO₄·5H₂O in distilled water. In another tube, dissolve Sodium Ascorbate in water.

-

Initiation: Add the CuSO₄ solution to the reaction vial, followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (indicative of Cu(I)).

-

Reaction: Stir vigorously at room temperature for 2–16 hours.

-

Monitoring: TLC usually shows a highly polar product (triazole) forming.

-

-

Work-up:

-

If solid precipitates: Filter and wash with water and cold ether.

-

If liquid: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization is often sufficient; otherwise, column chromatography.

Decision Matrix & Troubleshooting

Use this logic flow to select the correct pathway and troubleshoot issues.

Figure 2: Reaction Decision Tree

Caption: Figure 2. Decision matrix for selecting protocols and troubleshooting common synthetic pitfalls.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Black Precipitate (Pd) | "Palladium Black" formation (catalyst decomposition). | Add more phosphine ligand (PPh₃) or switch to PdCl₂(dppf). |

| Diyne Formation | Oxygen presence (Glaser coupling). | Degas solvents via freeze-pump-thaw. Minimize CuI loading. |

| No Reaction (Click) | Cu(I) oxidation to Cu(II). | Add more Sodium Ascorbate. Flush headspace with Argon. |

| Thiazole Ring Opening | Harsh basic conditions. | Switch from strong bases (KOH/NaOH) to mild organic bases (TEA/DIPEA). |

Safety & Handling

-

Shock Sensitivity: While phenyl-stabilized alkynes are generally stable, copper acetylides (intermediate species) can be shock-sensitive when dry. Do not let the reaction mixture dry out completely if CuI is used in stoichiometric amounts. Always quench with aqueous NH₄Cl/NH₃ to remove copper before drying.

-

Thiazole Toxicity: Many 2-phenylthiazole derivatives are biologically active (kinase inhibitors). Treat all powders as potent bioactive agents. Use a fume hood and nitrile gloves.

-

Waste: Segregate aqueous waste containing Copper and Palladium.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link

- Bach, T., & Hecht, S. (2002). Palladium-Catalyzed Coupling Reactions on Thiazoles and Oxazoles. Tetrahedron, 58(32), 6411-6431. (Foundational work on thiazole cross-coupling).

-

Liang, B., et al. (2005).[4] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water.[4] The Journal of Organic Chemistry, 70(1), 391-393.[4] Link

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethynyl-2-phenylthiazole

Ticket ID: #THZ-5XY-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 5-Ethynyl-2-phenylthiazole

Introduction: The "Thiazole Challenge"

You are likely experiencing low yields due to the specific electronic nature of the thiazole ring. Unlike simple benzenoid systems, the thiazole sulfur atom is a soft Lewis base that can poison palladium catalysts, while the C5 position, though nucleophilic, can suffer from incomplete conversion during cross-coupling.

This guide moves beyond standard textbook protocols to address the specific "pain points" of installing a terminal alkyne on the 2-phenylthiazole scaffold.

Module 1: Strategic Route Selection (Diagnostic)

Before optimizing reaction conditions, verify you are using the correct synthetic pathway for your available precursors and scale.

Decision Matrix: Which Route Fits Your Lab?

-

Route A (Sonogashira): Best for scale-up (>1g). Requires 5-bromo-2-phenylthiazole.

-

Route B (Seyferth-Gilbert/Bestmann-Ohira): Best for high-value/small-scale (<100mg) or if the halide is unavailable. Requires 2-phenylthiazole-5-carbaldehyde.[1]

-

Route C (Corey-Fuchs): NOT RECOMMENDED for thiazoles unless necessary. The required n-BuLi step can attack the C2-position or cause ring-opening if the phenyl ring has electron-withdrawing groups.

Figure 1: Synthetic pathway decision tree based on precursor availability and chemical sensitivity.

Module 2: Optimizing Route A (Sonogashira Coupling)

This is the "workhorse" method, but it often fails due to Glaser homocoupling (dimerization of the alkyne) or catalyst deactivation .

The Protocol (Optimized)

Reaction: 5-bromo-2-phenylthiazole + TMS-acetylene

| Component | Standard Protocol | High-Yield Optimization | Why? |

| Catalyst | Pd(PPh | Pd(dppf)Cl | Thiazoles coordinate Pd. The bidentate dppf ligand prevents catalyst death better than monodentate PPh |

| Co-Catalyst | CuI (10 mol%) | CuI (1-2 mol%) | High Cu promotes alkyne dimerization. Keep it minimal. |

| Base/Solvent | Et | Et | DMF improves solubility of the polar thiazole; Et |

| Temperature | Reflux | 60–70 °C | Higher temps promote desilylation in situ, leading to oligomerization. |

| Alkyne Source | Acetylene gas | TMS-Acetylene | CRITICAL. Never couple a terminal alkyne directly to a thiazole. Use TMS-protection to prevent side reactions, then deprotect. |

Step-by-Step Workflow

-

Degassing: Sparge DMF/Et

N with Argon for 30 mins. Oxygen is the enemy; it drives the Glaser coupling side-reaction. -

Addition: Add Pd catalyst and CuI. Stir 5 mins. Add bromide.[2][3][4]

-

Slow Feed: Add TMS-acetylene (1.2 equiv) dropwise.

-

Deprotection: Isolate the TMS-intermediate. Treat with K

CO

Expert Insight: If your reaction turns black immediately upon adding the alkyne, your Pd has precipitated ("Pd black"). This usually means your solvent wasn't degassed enough, or your phosphine ligands oxidized.

Module 3: Optimizing Route B (Bestmann-Ohira)

If Route A fails due to catalyst poisoning by the sulfur atom, Route B is the chemical "bypass." It relies on the Bestmann-Ohira Reagent (BOR) to convert an aldehyde directly to an alkyne in one pot.

The Protocol

Reaction: 2-phenylthiazole-5-carbaldehyde + BOR

-

Reagent Prep: Use commercially available dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR).

-

Base: K

CO -

Solvent: MeOH (Dry).

-

Conditions: 0°C to RT, 4–12 hours.

Why this yields better for Thiazoles:

-

No Transition Metals: Eliminates the risk of sulfur poisoning Pd/Cu catalysts.

-

Mild Conditions: Avoids the n-BuLi required in Corey-Fuchs, preserving the thiazole ring integrity.

Module 4: Troubleshooting & FAQs

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Reaction Stalls at ~50% | Catalyst Poisoning | Switch to Pd(dppf)Cl |

| Product contains "dimer" | Glaser Coupling | You have Oxygen in your flask. Freeze-Pump-Thaw your solvent 3x. Reduce CuI loading to 1%. |

| Low Yield after Deprotection | Unstable Alkyne | Terminal ethynyl thiazoles are unstable. Perform deprotection at 0°C and purify immediately. Store under Argon at -20°C. |

| Starting Material Recovery | Low Reactivity | The C5-Br bond is less reactive than C5-I. If possible, synthesize 5-iodo-2-phenylthiazole instead of the bromide. |

Troubleshooting Logic Flow

Figure 2: Diagnostic logic for troubleshooting low yields in Sonogashira coupling.

References

-

Sonogashira Coupling Optimization: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews.

-

Bestmann-Ohira Reagent: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett.

-

Thiazole Reactivity & Synthesis: BenchChem. (2025).[3] Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions.

-

Corey-Fuchs Limitations: Wikipedia. Corey–Fuchs reaction.[2][4][6]

-

Ethynyl Stability: Salic, A., & Mitchison, T. J. (2008). A chemical method for detecting DNA synthesis in vivo (EdU/Click Chemistry).[7] PNAS.

Sources

- 1. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corey-Fuchs Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 5-Ethynyl-2-phenylthiazole

Ticket ID: #PUR-THZ-005 Subject: Optimization of Column Chromatography for 5-Ethynyl-2-phenylthiazole Status: Open Assigned Specialist: Senior Application Scientist

Knowledge Base: Compound Profile & Separation Physics

Before initiating purification, you must understand the physicochemical behavior of This compound . This molecule presents a "triad of challenges" for standard silica chromatography:

-

The Thiazole Core (Basicity): The nitrogen atom in the thiazole ring (

of conjugate acid ~2.5) acts as a weak Lewis base. On standard acidic silica gel (pH 6.5–7.0), this nitrogen hydrogen-bonds with surface silanol groups ( -

The Ethynyl Group (Reactivity): Terminal alkynes are susceptible to hydration (forming ketones) or polymerization when exposed to acidic media or metal contaminants (e.g., residual Pd/Cu from Sonogashira coupling).

-

The Phenyl Ring (Lipophilicity): This moiety provides significant UV activity and solubility in non-polar solvents, but it can mask the polarity of the thiazole nitrogen, leading to deceptive TLC results.

Pre-Purification Triage (Decision Matrix)

Use the following logic flow to determine your purification strategy.

Figure 1: Decision matrix for selecting the stationary phase and pre-treatment based on crude mixture behavior.

Standard Operating Procedures (SOPs)

Protocol A: Deactivated Silica Gel Chromatography (Recommended)

This method neutralizes acidic silanols to prevent thiazole streaking and alkyne degradation.

Reagents Required:

-

Silica Gel 60 (230–400 mesh)

-

Triethylamine (TEA)

-

Hexanes / Ethyl Acetate (EtOAc)

Step-by-Step Workflow:

-

Slurry Preparation: Suspend the silica gel in the starting mobile phase (e.g., 100% Hexanes) containing 1% v/v Triethylamine (TEA) .

-

Why? TEA binds irreversibly to the most active (acidic) silanol sites, creating a "shield" that allows the thiazole to pass without drag.

-

-

Column Packing: Pour the slurry and flush with at least 2 column volumes (CV) of the TEA-doped solvent.

-

Sample Loading: Dissolve the crude material in a minimum amount of DCM/Hexane (1:1). Load gently.

-

Elution Gradient:

-

Start: 100% Hexanes (with 0.5% TEA).

-

Ramp: 0%

20% EtOAc in Hexanes over 10 CV. -

Note: The product typically elutes between 5–15% EtOAc depending on the exact lipophilicity.

-

Protocol B: Triphenylphosphine Oxide (TPPO) Removal

If your synthesis was a Sonogashira coupling, TPPO is likely your main contaminant. It often co-elutes or trails the product, contaminating fractions.

The "Solvent Crash" Method (Pre-Column):

-

Dissolve crude residue in a minimum volume of Dichloromethane (DCM) or Toluene.

-

Slowly add Diethyl Ether or Hexane (ratio 1:5) while stirring.

-

TPPO will precipitate as a white solid (or oil).[1]

-

Filter the solid.[2] The filtrate contains your this compound.

-

Concentrate the filtrate and proceed to Protocol A.

Data: Solvent System Efficiency

| Solvent System | Rf (Product) | Rf (TPPO) | Resolution Status |

| 10% EtOAc / Hexane | 0.45 | 0.15 | Good (Standard) |

| 50% DCM / Hexane | 0.60 | 0.35 | Risk (Co-elution likely) |

| 100% Toluene | 0.55 | 0.10 | Excellent (TPPO retains) |

Troubleshooting Guide (FAQ)

Issue 1: "My product spot is tailing/streaking on the TLC plate and column."

Diagnosis: The thiazole nitrogen is interacting with the acidic silica surface. Corrective Action:

-

TLC: Add 1-2 drops of Triethylamine (TEA) to your TLC developing chamber solvent.

-

Column: You must pretreat the silica with 1% TEA as described in Protocol A. If streaking persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents the acid-base interaction entirely.

Issue 2: "I see a new spot appearing during the column run (Decomposition)."

Diagnosis: Acid-catalyzed hydration of the terminal alkyne. The ethynyl group (

-

Speed: Increase the flow rate. Do not leave the compound on the column overnight.

-

pH Control: Ensure the silica is neutralized with TEA.

-

Alternative: Use Reverse Phase (C18) chromatography (Water/Acetonitrile). The neutral pH of the mobile phase preserves the alkyne.

Issue 3: "I cannot separate the product from the Palladium catalyst (dark band)."

Diagnosis: Pd-catalysts often form "smears" that overlap with heteroaromatics. Corrective Action:

-

Scavengers: Before the column, treat the crude solution with a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous N-Acetylcysteine .

-

Filtration: Filter the crude mixture through a small pad of Celite mixed with activated charcoal before loading onto the main column.

Advanced Visualization: Impurity Management

The following diagram illustrates the critical "clean-up" phase required before the main purification to ensure the stability of the ethynyl group.

Figure 2: Pre-purification workflow to remove catalytic impurities and TPPO, protecting the column from overload.

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Chromatography of Heterocyclic Compounds. (General reference for basic nitrogen handling on silica).

-

Triphenylphosphine Oxide Removal Strategies. Journal of Organic Chemistry. Methods for precipitation of TPPO using ZnCl2 and solvent crashes.

-

Stability of Terminal Alkynes. Chemistry LibreTexts. Discussion on the acidity and hydration risks of alkynes.

-

Purification of Thiazole Derivatives. Royal Society of Chemistry. Synthesis and purification of 2-phenylthiazole derivatives.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Ethynyl-2-phenylthiazole in Aqueous Media

Welcome to the technical support guide for 5-Ethynyl-2-phenylthiazole. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the inherent low aqueous solubility of this compound. By understanding the underlying chemical principles and employing systematic formulation strategies, you can achieve reliable and reproducible results in your experiments.

Section 1: Understanding the Challenge - Core Properties of this compound

This compound is a heterocyclic compound featuring a phenyl ring and an ethynyl group. This molecular structure confers significant hydrophobicity, making it poorly soluble in aqueous media. While specific solubility data is not widely published, its structural similarity to other phenylthiazole derivatives suggests a low intrinsic solubility.[1][2] This poses a significant challenge for in vitro and in vivo studies, where dissolution in physiological buffers is often a prerequisite for biological activity.

Key Physicochemical Considerations:

-

Hydrophobicity: The presence of the phenyl and ethynyl groups contributes to a high LogP value, indicating a preference for non-polar environments over aqueous ones.

-

Weak Basicity: The thiazole ring contains a nitrogen atom that can be protonated. This suggests that the compound's solubility may be pH-dependent, with increased solubility at lower pH values.[3][4][5]

-

Crystallinity: The planar structure of the molecule may lead to a stable crystal lattice, which requires significant energy to overcome during dissolution.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound and provides a logical, step-by-step approach to resolving them.

Initial Solubility Assessment Workflow

The following diagram outlines the initial decision-making process when you first encounter solubility issues with this compound.

Caption: Initial solubility assessment workflow.

Frequently Asked Questions (FAQs)

Q1: I tried to dissolve this compound directly in my cell culture medium, but it formed a precipitate. What should I do?

A1: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobicity. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.[6][7] This is a standard practice for poorly water-soluble compounds.[8][9]

Q2: Which organic solvent is best for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting point for preparing stock solutions of hydrophobic compounds for biological assays.[10][11] It is a powerful aprotic solvent that is miscible with water.[10] However, it's crucial to use anhydrous DMSO as moisture can reduce the solubility of your compound.[12] If DMSO is not suitable for your experimental system, other options include ethanol or N,N-dimethylformamide (DMF).

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. Here are several strategies to overcome this, which are detailed further in Section 4:

-

Increase the final co-solvent concentration: While keeping the organic solvent concentration as low as possible is ideal, a slight increase may be necessary. Be mindful of solvent toxicity in your specific assay.[13][14]

-

Utilize a pH-modification strategy: If your compound has a basic functional group, lowering the pH of the aqueous medium can increase its solubility.[3][15]

-

Employ solubilizing excipients: Surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins can be used to form micelles or inclusion complexes that enhance aqueous solubility.[16][17]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly between cell lines and assay types.[13] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is imperative to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific system.[14] Some sensitive assays may require concentrations below 0.1%.

Q5: Can I use sonication or heating to help dissolve the compound?

A5: Gentle warming (to 37°C) and brief sonication can be used to aid the dissolution of this compound in the initial organic solvent. However, prolonged heating at high temperatures should be avoided as it may lead to degradation of the compound. Always inspect the solution for clarity after it returns to room temperature.

Section 3: Experimental Protocols - Preparing Stock and Working Solutions

Adhering to a standardized protocol for solution preparation is critical for experimental reproducibility.[6][18]

Protocol 3.1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator bath (optional)

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Determine the desired stock concentration. A common starting point is 10 mM or 20 mM.

-

Calculate the required mass of the compound. Use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

-

Weigh the compound accurately using an analytical balance and transfer it to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube or a glass vial).

-

Add the calculated volume of anhydrous DMSO.

-

Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

Store the stock solution appropriately. For short-term storage (1-2 weeks), 4°C is often suitable. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]

Protocol 3.2: Preparation of a Working Solution by Serial Dilution

Objective: To dilute the concentrated stock solution into the final aqueous experimental medium.

Materials:

-

Concentrated stock solution of this compound in DMSO

-

Final aqueous medium (e.g., cell culture medium, PBS)

-

Sterile pipette tips and tubes

Procedure:

-

Pre-warm the aqueous medium to the appropriate temperature for your experiment (e.g., 37°C for cell culture).

-

Perform serial dilutions if necessary. It is often more accurate to perform one or more intermediate dilution steps rather than a single large dilution.

-

Add the stock solution to the aqueous medium while vortexing. This is a critical step. Pipette the required volume of the stock solution directly into the vortex of the stirring aqueous medium. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

-

Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting strategies in Section 4.

Section 4: Advanced Solubilization Strategies

If you continue to face solubility issues after following the standard protocols, the following advanced strategies can be employed. The choice of method will depend on the specific requirements of your experimental system.

Solubilization Strategy Selection Workflow

Caption: Decision workflow for advanced solubilization.

pH Adjustment

Principle: The thiazole nitrogen in this compound is weakly basic and can be protonated at acidic pH. This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.[3][5]

Application: This method is suitable for cell-free assays or in systems where a slight decrease in pH is tolerable.

Protocol:

-

Prepare a series of your aqueous buffer at slightly acidic pH values (e.g., pH 7.0, 6.5, 6.0).

-

Attempt to dilute your DMSO stock solution into each of these buffers.

-

Observe the pH at which the compound remains soluble at your desired concentration.

-

Important: Ensure that the final pH of your working solution does not adversely affect your experimental outcome (e.g., enzyme activity, protein stability).

Cyclodextrin Inclusion Complexes

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that has a water-soluble exterior.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[17]

Application: This is an excellent method for both in vitro and in vivo applications where organic solvents must be minimized.

Protocol for Preparing a Cyclodextrin Formulation:

-

Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

-

Slowly add the this compound stock solution (in a minimal amount of organic solvent like ethanol or DMSO) to the stirring cyclodextrin solution.

-

Allow the mixture to stir at room temperature for several hours or overnight to facilitate complex formation.

-

The resulting solution can then be sterile-filtered and used in your experiments.

Surfactant-Based Formulations

Principle: Surfactants, such as Tween® 80 or Polysorbate 20, are amphipathic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap this compound, increasing its apparent solubility.

Application: Commonly used in formulation development, but care must be taken as surfactants can interfere with some biological assays or exhibit cellular toxicity at higher concentrations.

Data Summary: Comparison of Solubilization Methods

The following table provides a hypothetical comparison of the achievable concentrations of this compound using different solubilization methods. Note: These values are illustrative and must be determined empirically.

| Formulation Method | Vehicle Composition | Max Achievable Concentration (Hypothetical) | Considerations |

| Direct Dissolution | PBS, pH 7.4 | < 1 µM | Not a viable method for most applications. |

| Co-Solvent | PBS + 0.5% DMSO | ~50 µM | Potential for precipitation upon further dilution; check for solvent toxicity. |

| pH Adjustment | Buffer, pH 6.0 + 0.5% DMSO | ~100 µM | pH may affect biological system; limited applicability. |

| Cyclodextrin | 15% HP-β-CD in PBS | > 200 µM | Low toxicity; may alter compound bioavailability. |

Section 5: Final Recommendations and Best Practices

-

Always start with a high-quality, anhydrous organic solvent for your stock solution, with DMSO being the primary choice.[12]

-

Prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time.

-

Always include a vehicle control in your experiments that contains the same final concentration of all solvents and excipients used to dissolve the test compound. This is crucial for accurately interpreting your results.[14]

-

Empirical testing is key. The optimal solubilization strategy will be dependent on your specific compound concentration needs and the constraints of your experimental system. The methods described here should be used as a starting point for your optimization efforts.

By systematically applying these principles and protocols, you can successfully overcome the solubility challenges associated with this compound and generate reliable, high-quality data in your research.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Swaidan, I. A., & Al-Obaid, A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Gong, C., Wang, Y., Wang, Y., & Wu, C. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Popa, A. M., Găină, C. G., Salanță, L. C., & Găină, L. I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

-

Holst, B., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

-

El-Gohary, N. S. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-phenylthiazole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

-

Kharia, A. A., et al. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]

-

ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

-

Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

-

Gong, C., Wang, Y., Wang, Y., & Wu, C. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

-